![molecular formula C20H23NO4S B2541403 methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate CAS No. 1327171-82-3](/img/structure/B2541403.png)
methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The acrylate group could potentially undergo polymerization reactions, and the anilino and tert-butylphenylsulfonyl groups could participate in various organic reactions .Scientific Research Applications
- Application : Methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate can serve as a functional (meth)acrylate monomer. It allows for the synthesis of reactive polymers through a single reaction step. These polymers find applications in drug delivery, coatings, and biomaterials .
- Application : The benzylic position in this compound can undergo various reactions, including oxidation and substitution. Researchers can explore its reactivity for designing new functional materials .
Polymer Chemistry and Reactive Polymers
Benzylic Position Chemistry
Stabilizers and Antioxidants
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. Without specific information on its use, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-20(2,3)15-10-12-17(13-11-15)26(23,24)18(19(22)25-4)14-21-16-8-6-5-7-9-16/h5-14,21H,1-4H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIFYABAVGJRS-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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